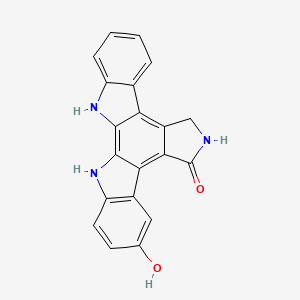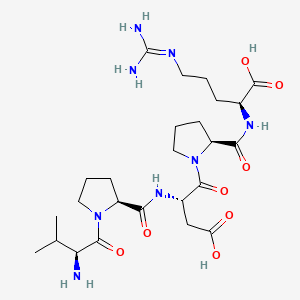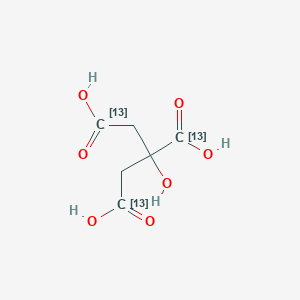![molecular formula C22H23FN6S B12391723 N-(2-ethyl-4,5,6,7-tetrahydroindazol-3-yl)-4-[3-fluoro-4-(4-methylimidazol-1-yl)phenyl]-1,3-thiazol-2-amine](/img/structure/B12391723.png)
N-(2-ethyl-4,5,6,7-tetrahydroindazol-3-yl)-4-[3-fluoro-4-(4-methylimidazol-1-yl)phenyl]-1,3-thiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethyl-4,5,6,7-tetrahydroindazol-3-yl)-4-[3-fluoro-4-(4-methylimidazol-1-yl)phenyl]-1,3-thiazol-2-amine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features indazole, thiazole, and imidazole rings, which are known for their diverse biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethyl-4,5,6,7-tetrahydroindazol-3-yl)-4-[3-fluoro-4-(4-methylimidazol-1-yl)phenyl]-1,3-thiazol-2-amine typically involves multi-step organic reactions. The process may start with the preparation of the indazole, thiazole, and imidazole intermediates, followed by their coupling under specific conditions. Common reagents might include halogenated precursors, metal catalysts, and various solvents.
Industrial Production Methods
For industrial-scale production, the synthesis would be optimized for yield and purity. This might involve continuous flow reactors, high-throughput screening of reaction conditions, and the use of robust catalysts to ensure consistent product quality.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethyl group or the thiazole ring.
Reduction: Reduction reactions could target the imidazole ring or other nitrogen-containing groups.
Substitution: Electrophilic or nucleophilic substitution reactions might occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenated reagents, acids, or bases depending on the type of substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while substitution could introduce various functional groups into the molecule.
科学的研究の応用
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.
Medicine: Possible therapeutic applications due to its unique structure, which might interact with specific biological targets.
Industry: Use in the synthesis of advanced materials or as a catalyst in certain reactions.
作用機序
The mechanism of action for this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The indazole, thiazole, and imidazole rings might play crucial roles in binding to these targets, influencing biological pathways and exerting its effects.
類似化合物との比較
Similar Compounds
Indazole derivatives: Known for their anti-inflammatory and anticancer properties.
Thiazole derivatives: Often used in antimicrobial and antifungal applications.
Imidazole derivatives: Commonly found in antifungal medications and enzyme inhibitors.
Uniqueness
What sets N-(2-ethyl-4,5,6,7-tetrahydroindazol-3-yl)-4-[3-fluoro-4-(4-methylimidazol-1-yl)phenyl]-1,3-thiazol-2-amine apart is the combination of these three heterocyclic rings in one molecule, potentially offering a unique profile of biological activity and chemical reactivity.
特性
分子式 |
C22H23FN6S |
|---|---|
分子量 |
422.5 g/mol |
IUPAC名 |
N-(2-ethyl-4,5,6,7-tetrahydroindazol-3-yl)-4-[3-fluoro-4-(4-methylimidazol-1-yl)phenyl]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C22H23FN6S/c1-3-29-21(16-6-4-5-7-18(16)27-29)26-22-25-19(12-30-22)15-8-9-20(17(23)10-15)28-11-14(2)24-13-28/h8-13H,3-7H2,1-2H3,(H,25,26) |
InChIキー |
AKJWVOIRNRIEEP-UHFFFAOYSA-N |
正規SMILES |
CCN1C(=C2CCCCC2=N1)NC3=NC(=CS3)C4=CC(=C(C=C4)N5C=C(N=C5)C)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-3-[4-[4-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepin-2-yl]phenyl]-1-phenylprop-2-en-1-one](/img/structure/B12391649.png)
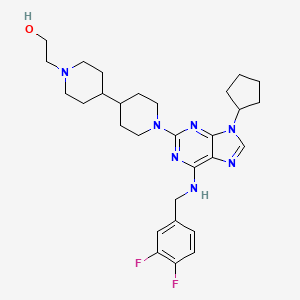
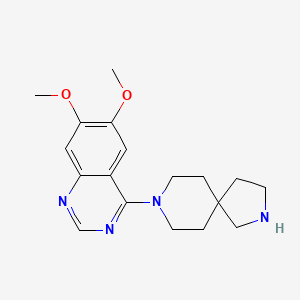
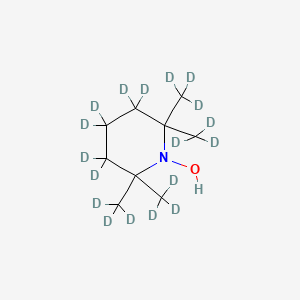

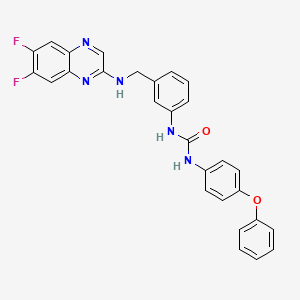

![2-[4-(6,7-dimethoxyquinazolin-4-yl)oxyphenyl]-2,2-difluoro-N-[3-methoxy-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B12391684.png)


